1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane
Overview
Description
1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane, also known as 1,10-Diaza-18-crown-6, is a crown ether with the molecular formula C12H26N2O4. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is notable for its ability to form stable complexes with various cations, making it useful in a variety of chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane can be synthesized through the reaction of ethylene glycol with ethylenediamine in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the crown ether ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane undergoes various types of chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal cations such as magnesium, calcium, and zinc.
Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms in the ring.
Common Reagents and Conditions
Complexation Reactions: Typically involve the use of metal salts and the crown ether in a suitable solvent such as water or methanol.
Substitution Reactions: Often require the use of strong nucleophiles and appropriate solvents to facilitate the reaction.
Major Products Formed
Scientific Research Applications
1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the separation and purification of metal ions in various industrial processes.
Mechanism of Action
The mechanism by which 1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane exerts its effects primarily involves the formation of stable complexes with metal cations. The nitrogen and oxygen atoms in the crown ether ring coordinate with the metal ions, stabilizing them and facilitating their transport or separation . This complexation ability is crucial for its applications in ion transport, separation techniques, and coordination chemistry .
Comparison with Similar Compounds
1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane is unique among crown ethers due to its specific ring size and the presence of both nitrogen and oxygen atoms. Similar compounds include:
18-Crown-6: A crown ether with six oxygen atoms in the ring, commonly used for complexing potassium ions.
15-Crown-5: A smaller crown ether with five oxygen atoms, often used for complexing sodium ions.
12-Crown-4: An even smaller crown ether with four oxygen atoms, suitable for complexing lithium ions.
The presence of nitrogen atoms in this compound provides additional coordination sites, enhancing its ability to form stable complexes with a wider range of metal ions compared to other crown ethers .
Properties
IUPAC Name |
1,4,7,10-tetraoxa-13,16-diazacyclooctadecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O4/c1-2-14-4-6-16-8-10-18-12-11-17-9-7-15-5-3-13-1/h13-14H,1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMZAUZTIHXHCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOCCOCCOCCOCCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443816 | |
Record name | 1,4,7,10-tetraoxa-13,16-diazacyclooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75173-44-3 | |
Record name | 1,4,7,10-tetraoxa-13,16-diazacyclooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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